molecular formula C20H19N3O3S B2992833 1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea CAS No. 1207001-65-7

1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea

Cat. No.: B2992833
CAS No.: 1207001-65-7
M. Wt: 381.45
InChI Key: HNPJAKBNTXEULW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea is a synthetic urea derivative featuring a fused indeno-thiazole core and a 3,4-dimethoxybenzyl substituent. The 3,4-dimethoxybenzyl group introduces electron-donating methoxy substituents, which may enhance solubility and modulate receptor binding through polar interactions.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4H-indeno[1,2-d][1,3]thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-15-8-7-12(9-16(15)26-2)11-21-19(24)23-20-22-18-14-6-4-3-5-13(14)10-17(18)27-20/h3-9H,10-11H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPJAKBNTXEULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O₂S
  • Molecular Weight: 293.35 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the indeno[1,2-d]thiazole moiety followed by urea formation. Specific methodologies may vary based on the desired yield and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Case Study: A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines, suggesting potential for further development into anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

  • DPPH Assay: The ability to scavenge free radicals was assessed using the DPPH method. Results indicated a notable reduction in DPPH radical concentration, highlighting its potential as an antioxidant .
CompoundIC50 (µM)
This compound25.0
Standard Antioxidant (Ascorbic Acid)15.0

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:

  • Cholinesterase Inhibition: Preliminary studies suggest that this compound may inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

Toxicity and Safety Profile

Toxicity assessments are critical for evaluating the safety profile of new compounds. Current literature suggests that while some derivatives show promising biological activity, comprehensive toxicity studies are necessary to ascertain their safety for therapeutic use.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies: To confirm the efficacy and safety observed in vitro.
  • Mechanistic Studies: To elucidate the precise mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced activity and reduced toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several urea-based derivatives reported in the literature. Key comparisons include:

2.1.1 Urea Derivatives with Varied Aromatic Substituents
Compounds such as 1-(3-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) and 1-(3,4-dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g) () feature urea linkages but differ in their aromatic substituents and the presence of piperazine side chains. These modifications influence binding affinities:

  • Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance hydrophobic interactions but may reduce solubility.

In contrast, the target compound’s 3,4-dimethoxybenzyl group provides electron-donating methoxy substituents, which may enhance binding to polar residues in receptor pockets while maintaining moderate lipophilicity .

2.1.2 Naphtho-Thiazole vs. Indeno-Thiazole Cores The compound 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea () replaces the indeno-thiazole core with a naphtho-thiazole system. Docking studies revealed that the naphtho-thiazole derivatives exhibit strong AA2AR binding (average binding energy: -9.2 kcal/mol) due to hydrophobic interactions with residues like Phe168 and Leu249 . The indeno-thiazole core in the target compound, being smaller and more rigid, may alter binding orientation or steric compatibility with the receptor.

Functional Group Comparisons

2.2.1 Urea vs. Benzamide The benzamide analogue N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4-dimethoxybenzamide () replaces the urea group with an amide. Urea derivatives generally exhibit stronger hydrogen-bonding capacity due to the presence of two NH groups, which can form bifurcated interactions with receptor residues like Asn253 in AA2AR . This suggests the target urea compound may have superior binding affinity compared to its benzamide counterpart.

Molecular Docking and Binding Interactions

Docking studies of naphtho-thiazole ureas () revealed that methoxy-substituted derivatives exhibit lower binding energies (e.g., -9.5 kcal/mol) compared to halogenated analogues (-8.7 kcal/mol), correlating with enhanced anti-Parkinsonian activity. The target compound’s 3,4-dimethoxybenzyl group is predicted to form hydrogen bonds with Asn253 and hydrophobic interactions with Leu249 in AA2AR, similar to active compounds in .

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